(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol

Lipophilicity Partition coefficient Formaldehyde-releasing biocide

(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol (CAS 651291-23-5) is a synthetic oxazolidine derivative with molecular formula C₁₄H₂₉NO₃ and a molecular weight of 259.39 g mol⁻¹. The compound features a five-membered 1,3-oxazolidine ring bearing a linear nonyl (C₉) substituent at the 2-position and two hydroxymethyl groups at the 4-position, conferring a calculated LogP of 2.13 and a topological polar surface area (TPSA) of 61.72 Ų.

Molecular Formula C14H29NO3
Molecular Weight 259.38 g/mol
CAS No. 651291-23-5
Cat. No. B12602609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol
CAS651291-23-5
Molecular FormulaC14H29NO3
Molecular Weight259.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1NC(CO1)(CO)CO
InChIInChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-13-15-14(10-16,11-17)12-18-13/h13,15-17H,2-12H2,1H3
InChIKeyMSDVDROBPQXWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol (CAS 651291-23-5): Physicochemical Identity and Structural Classification for Procurement Screening


(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol (CAS 651291-23-5) is a synthetic oxazolidine derivative with molecular formula C₁₄H₂₉NO₃ and a molecular weight of 259.39 g mol⁻¹ [1]. The compound features a five-membered 1,3-oxazolidine ring bearing a linear nonyl (C₉) substituent at the 2-position and two hydroxymethyl groups at the 4-position, conferring a calculated LogP of 2.13 and a topological polar surface area (TPSA) of 61.72 Ų [1]. As a member of the 4,4-oxazolidinedimethanol subclass, it belongs to a family of heterocycles widely employed as formaldehyde-releasing biocides in metalworking fluids, latent hardeners in moisture-cure polyurethane coatings, and synthetic intermediates for pharmaceutical screening libraries [2][3].

Workflow Formaldehyde-releasing biocide screening in emulsified industrial fluids
Selection Nonyl (C9) chain with intermediate lipophilicity for oil/water partitioning
Use Context Latent hardener or reactive diluent in moisture-cure polyurethane coatings
Derivatization 4,4-Dimethanol handles enable esterification, etherification, and library synthesis

Why (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol Cannot Be Replaced by Shorter-Chain or Longer-Chain Oxazolidine Dimethanol Analogs


Within the 2-alkyl-1,3-oxazolidine-4,4-dimethanol series, the alkyl chain length at the 2-position directly governs lipophilicity (LogP), aqueous solubility, and partitioning behavior between oil and water phases—parameters that dictate performance in both biocidal release kinetics and polyurethane coating compatibility [1]. A nonyl (C₉) chain yields a computed LogP of approximately 2.13, which is substantially higher than the ethyl analog (estimated LogP ~0.5) and meaningfully lower than the dodecyl (C₁₂) analog (estimated LogP ~3.5–4.0) [2]. This intermediate lipophilicity window makes simple generic substitution unreliable: a shorter-chain analog may partition too readily into the aqueous phase (reducing oil-phase protection in metalworking fluid emulsions), while a longer-chain analog may exhibit insufficient water solubility to hydrolyze and release formaldehyde at effective rates [3]. The 4,4-dimethanol substitution pattern further distinguishes this compound from commercial monocyclic oxazolidines such as Bioban CS-1135 (4,4-dimethyl-1,3-oxazolidine), which lack hydroxymethyl functionality and therefore differ in both hydrogen-bonding capacity and formaldehyde-release stoichiometry [3].

Shorter-chain (C2) analogs may partition too readily into the aqueous phase, reducing oil-phase protection in metalworking fluid emulsions.
Longer-chain (C12, C14) analogs may exhibit insufficient water solubility to hydrolyze and release formaldehyde at effective rates.
4,4-Dimethyl-substituted commercial oxazolidines (e.g., Bioban CS‑1135) lack hydroxymethyl groups, altering hydrogen‑bonding, solubility, and derivatization capacity.

(2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol: Quantitative Comparative Evidence for Scientific Selection


LogP-Guided Lipophilicity Differentiation: Nonyl Chain (C₉) vs. Dodecyl (C₁₂) and Ethyl (C₂) Oxazolidine Dimethanol Analogs

The target compound (2-nonyl, C₉) exhibits a computed LogP of 2.13, positioning it between the shorter-chain 2-ethyl analog (C₂, estimated LogP ~0.5) and the longer-chain 2-dodecyl analog (C₁₂, estimated LogP ~3.5–4.0) within the oxazolidine-4,4-dimethanol series [1]. This approximately 1.6–1.9 log unit difference from the dodecyl analog corresponds to a theoretical ~40–80× difference in octanol–water partition coefficient, directly impacting distribution between oil and aqueous phases in emulsified systems [2].

Lipophilicity Differentiation (LogP)
Class-level inference
LogP 2.13 (C9) vs. ~0.5 (C2) vs. ~3.5–4.0 (C12)
Intermediate LogP may support balanced oil/water partitioning for emulsion systems.
Computed values; no experimental shake-flask LogP identified for this compound.
Lipophilicity Partition coefficient Formaldehyde-releasing biocide Metalworking fluid emulsion

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Differentiation from Commercial Dimethyl-Substituted Oxazolidine Biocides

The target compound possesses a computed TPSA of 61.72 Ų and three hydrogen-bond donor sites (two hydroxymethyl OH groups plus one ring NH), compared with the commercially dominant oxazolidine biocide Bioban CS-1135 (4,4-dimethyl-1,3-oxazolidine), which has a TPSA of 12.5 Ų and zero hydrogen-bond donors [1]. The presence of the two primary alcohol groups in the target compound enables additional intermolecular interactions—including esterification and etherification derivatization—that are structurally inaccessible to the 4,4-dimethyl-substituted commercial biocides [2].

Polar Surface Area & H‑Bonding
Class-level inference
TPSA 61.72 Ų (3 HBD) vs. Bioban CS‑1135: 12.5 Ų (0 HBD)
Higher TPSA and H‑bond donors indicate different solubility and derivatization potential.
Computed TPSA; no experimental surface tension or logD data available.
Polar surface area Hydrogen bonding Formaldehyde release stoichiometry Biocide formulation

Metal-Free Domino Annulation/Mannich Synthetic Route: Potential Advantages Over Multi-Step Oxazolidine Syntheses Requiring Metal Catalysts

The synthesis of (2-nonyl-1,3-oxazolidine-4,4-diyl)dimethanol has been reported via a metal-free domino annulation/Mannich reaction employing 1,2-amino alcohols, formaldehyde, and alkyl propiolic acids, as documented in the chemical literature . This contrasts with iron-catalyzed routes (e.g., Fe-catalyzed C–N bond formation and methylenation) reported for N-aryl oxazolidines, which require transition metal catalysts and may incur higher purification burdens for metal-sensitive applications [1]. Metal-free conditions are particularly relevant for electronic-grade or biomedical intermediate applications where residual metal contamination (Fe, Ni, Pd) must be controlled to sub-ppm levels.

Synthetic Route Comparison
Cross-study comparable
Metal-free domino annulation/Mannich vs. Fe‑catalyzed N‑aryl routes
Metal-free synthesis may reduce metal impurity carryover; supports scale‑up evaluation.
No head‑to‑head yield/purity comparison for the nonyl derivative specifically.
Metal-free synthesis Domino annulation Mannich reaction Oxazolidine scalable production

Molecular Weight and Volatility Profile: Nonyl (C₉) vs. Dodecyl (C₁₂) and Tetradecyl (C₁₄) Analogs in Latent Hardener Applications

With a molecular weight of 259.39 g mol⁻¹, the target compound is significantly lighter than the 2-dodecyl analog (C₁₇H₃₅NO₃, MW 301.5) and the 2-tetradecyl analog (C₁₉H₃₉NO₃, estimated MW ~329.5) within the 2-alkyl-1,3-oxazolidine-4,4-dimethanol homologous series [1]. Bisoxazolidines and monocyclic oxazolidines with molecular weights above ~300 are documented in the patent literature as non-volatile blocking agents for polyisocyanates in moisture-cure coating systems, where controlled hydrolysis releases the amino alcohol for crosslinking [2][3]. The lower MW of the C₉ analog (vs. C₁₂ and C₁₄) may confer higher vapor pressure and faster formaldehyde/amine release kinetics at a given temperature.

Molecular Weight & Volatility
Class-level inference
MW 259.39 g/mol (C9) vs. 301.5 (C12) vs. ~329.5 (C14)
Lower MW may confer faster hydrolysis kinetics in latent hardener applications.
Volatility inferred from homologous series; no vapor pressure data for this compound.
Volatility Latent hardener Polyurethane coating Moisture-cure system

Procurement-Relevant Application Scenarios for (2-Nonyl-1,3-oxazolidine-4,4-diyl)dimethanol Based on Quantitative Evidence


Oil-Phase Biocide Component in Metalworking Fluid Emulsions Requiring Intermediate LogP Partitioning

Metalworking fluid (MWF) formulations are oil-in-water emulsions requiring biocides that partition adequately into both phases to protect against microbial contamination. The target compound's LogP of 2.13 [1] positions it between excessively water-soluble short-chain oxazolidines (LogP < 1) and poorly water-dispersible long-chain analogs (LogP > 3.5), potentially enabling balanced oil/water distribution for emulsion systems. Commercial oxazolidine biocides such as Bioban CS-1135 (4,4-dimethyl-1,3-oxazolidine) lack the alkyl chain needed for oil-phase partitioning and also lack the hydroxymethyl functionality of the target compound [2]. Formulators evaluating biocide candidates for synthetic and semi-synthetic MWF emulsions may find the C₉ chain length offers a distinct partitioning advantage not achievable with either shorter or longer homologs.

Latent Hardener or Reactive Diluent in Moisture-Cure Polyurethane Coatings

Monocyclic oxazolidines are established latent hardeners in one-component moisture-cure polyurethane systems: upon exposure to atmospheric humidity, the oxazolidine ring hydrolyzes to release an amino alcohol that reacts with polyisocyanates, effecting crosslinking [1]. The target compound's molecular weight (259.39 g mol⁻¹) is lower than the dodecyl analog (301.5 g mol⁻¹), which may result in a higher molar concentration of reactive amino alcohol per unit mass of formulation and a faster hydrolysis rate at ambient temperature [2]. The presence of two primary hydroxyl groups (absent in dimethyl-substituted commercial oxazolidines) provides additional sites for incorporation into the polymer network, potentially yielding higher crosslink density than monofunctional oxazolidine hardeners.

Synthetic Intermediate for Derivatization via the 4,4-Dimethanol Functionality

The two primary hydroxymethyl groups at the oxazolidine 4-position provide reactive handles for esterification, etherification, or carbamate formation—synthetic transformations that are not accessible with the 4,4-dimethyl-substituted oxazolidine biocides that dominate commercial markets [1]. This makes the target compound a versatile scaffold for generating screening libraries of oxazolidine derivatives with tailored LogP and hydrogen-bonding profiles. The metal-free synthetic route reported for this compound class [2] further supports its use as a starting material in medicinal chemistry or agrochemical derivatization programs where metal contamination must be avoided.

Formaldehyde-Releasing Preservative for Alkaline Industrial Fluids

Oxazolidines function as formaldehyde-releasing biocides by undergoing hydrolysis at elevated temperature or upon exposure to moisture, liberating formaldehyde that kills bacteria and fungi [1]. The target compound, with its C₉ alkyl chain, is expected to hydrolyze more slowly than unsubstituted or short-chain oxazolidines due to steric and hydrophobic protection of the ring, but more rapidly than C₁₂ or C₁₄ analogs—offering a tunable formaldehyde release rate. This may be advantageous in alkaline industrial fluid systems (e.g., oil and gas production waters, cooling towers) where a sustained, moderate formaldehyde flux is preferred over a rapid burst release characteristic of smaller, more hydrolytically labile oxazolidines [2].

Application
Selection Property
Validation Focus
Metalworking fluid biocide
Nonyl chain for balanced oil/water partitioning
Emulsion stability and formaldehyde release kinetics
Moisture-cure PU latent hardener
Lower molecular weight and dual hydroxyl functionality
Hydrolysis rate and crosslink density
Derivatization scaffold
Reactive 4,4-dimethanol handles
Derivatization efficiency and metal-free purity
Alkaline industrial fluid preservative
Sustained formaldehyde release profile
Antimicrobial efficacy at alkaline pH
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